molecular formula C7H5NO4 B021070 Quinolinic acid CAS No. 89-00-9

Quinolinic acid

Cat. No. B021070
CAS RN: 89-00-9
M. Wt: 167.12 g/mol
InChI Key: GJAWHXHKYYXBSV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Quinolinic acid is synthesized from tryptophan through the kynurenine pathway, involving several enzymatic reactions that convert tryptophan into quinolinic acid. This pathway is activated in immune response and is significant in the central nervous system, where quinolinic acid can act as a neurotoxin. The process involves intermediate metabolites, including L-kynurenine, and the involvement of enzymes such as 3-hydroxyanthranilic acid oxygenase and quinolinic acid phosphoribosyltransferase, highlighting the complex regulation of its production within the body (Fayin Zhu et al., 2021).

Molecular Structure Analysis

The crystal structure of quinolinic acid reveals a zwitterionic form in its crystal state, characterized by a significant deformation from the idealized geometry. The molecule exhibits a complex structure with intramolecular hydrogen bonds between the carboxyl groups, contributing to its chemical reactivity and interaction with biological molecules (F. Takusagawa et al., 1973).

Chemical Reactions and Properties

Quinolinic acid participates in several key biochemical reactions, notably in the biosynthesis of nicotinamide adenine dinucleotide (NAD+) through its role as a substrate for quinolinic acid phosphoribosyltransferase. This enzyme catalyzes the conversion of quinolinic acid to nicotinic acid mononucleotide, an essential step in NAD+ biosynthesis. This reaction underscores the dual role of quinolinic acid as both a neurotoxin and a critical metabolic intermediate (J. Eads et al., 1997).

Physical Properties Analysis

Quinolinic acid's physical properties, including its crystalline structure and interaction with metals such as iron, influence its biological activity and toxicity. Its ability to form coordination complexes with iron ions contributes to its neurotoxic effects through mechanisms that involve the generation of reactive oxygen species via the Fenton reaction, highlighting the importance of its physical characteristics in understanding its biological impacts (L. Kubicová et al., 2013).

Chemical Properties Analysis

The chemical behavior of quinolinic acid, particularly its excitotoxic effects mediated by NMDA receptor agonism, underscores its significance in neurodegenerative diseases. Its chemical properties facilitate the overactivation of NMDA receptors, leading to increased intracellular calcium and subsequent neuronal damage. This excitotoxic pathway, combined with its roles in oxidative stress and inflammation, makes quinolinic acid a compound of considerable interest in the study of neurological disorders (V. Pérez-de la Cruz et al., 2012).

Scientific Research Applications

  • Neurodegenerative Disorders : Quinolinic acid is being investigated as a potential etiological factor in neurodegenerative disorders such as Huntington's disease and epilepsy. Studies have explored its neurotoxic effects and potential roles in these conditions (Foster et al., 1984), (Stone, 2001).

  • Biochemical Role in Redox Cofactors : It serves as an intermediate in the biosynthesis of nicotinamide-containing redox cofactors, a crucial aspect of cellular metabolism (Cicchillo et al., 2005).

  • Neural Regeneration : In the context of brain injury, quinolinic acid has been shown to stimulate adult neural stem cells in zebrafish, leading to robust regeneration and integration of new neurons (Skaggs et al., 2014).

  • Role in HIV-Related Brain Dysfunction : Research indicates that quinolinic acid might play a direct role in the pathogenesis of brain dysfunction associated with HIV-1 infection (Heyes et al., 1991).

  • Glioma Research : Quinolinic acid has been found to accumulate in human gliomas and is associated with a malignant phenotype, suggesting its potential as a therapeutic target in malignant gliomas (Sahm et al., 2013).

  • Oxidative Stress and Neuroprotection : Studies have explored its role in inducing oxidative stress and how compounds like melatonin can counteract its neurotoxic effects (Vega-Naredo et al., 2005).

  • Industrial Applications : Quinolinic acid is a key intermediate in the production of nicotinic acid, widely used in the food and pharmaceutical industries (Zhu et al., 2021).

Safety And Hazards

Quinolinic acid is moderately toxic by ingestion and is a moderate to severe irritant to the skin and eyes . It emits toxic fumes such as carbon monoxide when heated to decomposition .

Future Directions

NAD+ metabolism disorders are implicated in a range of pathophysiological alterations, including metabolic diseases, cancer, aging, and neurodegenerative diseases . The role of NAD+ metabolic disorders in the development of associated ocular diseases and the potential advantages and disadvantages of various methods to increase NAD+ levels are being explored .

properties

IUPAC Name

pyridine-2,3-dicarboxylic acid
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InChI

InChI=1S/C7H5NO4/c9-6(10)4-2-1-3-8-5(4)7(11)12/h1-3H,(H,9,10)(H,11,12)
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InChI Key

GJAWHXHKYYXBSV-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=C(N=C1)C(=O)O)C(=O)O
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Molecular Formula

C7H5NO4
Record name quinolinic acid
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Related CAS

18970-62-2 (copper(2+) salt), 87314-99-6 (strontium salt)
Record name Quinolinic acid
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DSSTOX Substance ID

DTXSID8041327
Record name Quinolinic acid
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Molecular Weight

167.12 g/mol
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Physical Description

Dry Powder; Other Solid, Odorless solid; [Merck Index] White or light yellow powder; [MSDSonline], Solid
Record name 2,3-Pyridinedicarboxylic acid
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Solubility

Soluble in 180 parts water, in alkalies, slightly in alcohol. Almost insol in ether or benzene., Slightly soluble in trifluoroacetic acid. Insoluble in ethanol., In water, 1.1X10+4 mg/L at 25 °C, 11.0 mg/mL
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Vapor Pressure

0.0000061 [mmHg]
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Mechanism of Action

Huntington's disease is an autosomal dominant neurological disorder characterized by progressive chorea, cognitive impairment and emotional disturbance. The disease usually occurs in midlife and symptoms progress inexorably to mental and physical incapacitation. It has been postulated that an excitotoxin is involved in the pathogenesis of Huntington's disease. Schwarcz and colleagues have shown that quinolinic acid can produce axon-sparing lesions similar to those observed in Huntington's disease. The lesions result in a depletion of neurotransmitters contained within striatal spiny neurones, for example gamma-aminobutyric acid (GABA), while dopamine is unaffected. Recently, /several investigators/ ... demonstrated that in Huntington's disease striatum there is a paradoxical 3-5-fold increase in both somatostatin and neuropeptide Y which is attributable to selective preservation of a subclass of striatal aspiny neurones in which these peptides are co-localized. In the present study /the authors/ demonstrate that lesions due to quinolinic acid closely resemble those of Huntington's disease as they result in marked depletions of both GABA and substance P, with selective sparing of somatostatin/neuropeptide Y neurones. Lesions produced by kainic acid (KA), ibotenic acid (IA) and N-methyl-D-aspartate (MeAsp) were unlike those produced by quinolinic acid, as they affected all cell types without sparing somatostatin/neuropeptide Y neurones. These results suggest that quinolinic acid or a similar compound could be responsible for neuronal degeneration in Huntington's disease., ...To determine whether caspase cleavage of huntingtin is a key event in the neuronal dysfunction and selective neurodegeneration in Huntington's disease, /the authors/ generated YAC mice expressing caspase-3- and caspase-6-resistant mutant huntingtin. Mice expressing mutant huntingtin, resistant to cleavage by caspase-6 but not caspase-3, maintain normal neuronal function and do not develop striatal neurodegeneration. Furthermore, caspase-6-resistant mutant huntingtin mice are protected against neurotoxicity induced by multiple stressors including NMDA, quinolinic acid, and staurosporine. These results are consistent with proteolysis of huntingtin at the caspase-6 cleavage site being an important event in mediating neuronal dysfunction and neurodegeneration and highlight the significant role of huntingtin proteolysis and excitotoxicity in Huntington's disease., ... excitotoxic lesion of rat brain with the N-methyl-D-aspartate receptor agonist, quinolinic acid, induces expression of p53 messenger RNA and protein in brain regions showing delayed DNA fragmentation and that expression of p53 messenger RNA precedes DNA damage detected by terminal deoxynucleotidyl transferase-mediated dUTP-biotin nick end-labelling. In addition, using in situ hybridization and immunocytochemistry we demonstrate increased expression of the p53-responsive gene Gadd-45 (preceding p53 expression) and re-expression of the p53-responsive gene Bax (following p53 expression), in these same areas. Bax has been shown to promote neuronal death by interacting with Bcl-2 family members while Gadd-45 expression has been associated with suppression of the cell-cycle and DNA repair. These results suggest that p53 protein may function as an active transcription factor in lesioned brain perhaps initiating the re-expression of Bax in injured brain regions. However, since Gadd-45 precedes p53 expression it appears unlikely that p53 is involved in regulating the early expression of Gadd-45. Taken together however, these results suggest that p53, Bax and Gadd-45 may play important roles in the response (damage/recovery) of the brain following excitotoxic injury., The kynurenine pathway is a major route of L-tryptophan catabolism leading to production of a number of biologically active molecules. Among them, the neurotoxin quinolinic acid, is considered to be involved in the pathogenesis of a number of inflammatory neurological diseases. ... Most of the approaches to explain the pathogenesis of Alzheimer's disease focus on the accumulation of amyloid beta peptide (A beta), in the form of insoluble deposits leading to formation of senile plaques, and on the formation of neurofibrillary tangles composed of hyperphosphorylated Tau protein. Accumulation of A beta is believed to be an early and critical step in the neuropathogenesis of Alzheimer's disease. There is now evidence for the kynurenine pathway being associated with Alzheimer's disease. Disturbances of the kynurenine pathway have already been described in Alzheimer's disease. Recently, /the authors/ demonstrated that A beta 1-42, a cleavage product of amyloid precursor protein, induces production of quinolinic acid, in neurotoxic concentrations, by macrophages and, more importantly, microglia. Senile plaques in Alzheimer's disease are associated with evidence of chronic local inflammation (especially activated microglia) A major aspect of quinolinic acid toxicity is lipid peroxidation and markers of lipid peroxidation are found in Alzheimer's disease. Together, these data imply that quinolinic acid may be one of the critical factors in the pathogenesis of neuronal damage in Alzheimer's disease. This review describes the multiple correlations between the kynurenine pathway and the neuropathogenesis of Alzheimer's disease and highlights more particularly the aspects of quinolinic acid neurotoxicity, emphasizing its roles in lipid peroxidation and the amplification of the local inflammation., For more Mechanism of Action (Complete) data for QUINOLINIC ACID (15 total), please visit the HSDB record page.
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Product Name

Quinolinic acid

Color/Form

Crystals, Monoclinic crystals from water

CAS RN

89-00-9
Record name Quinolinic acid
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Melting Point

228.5 °C, 190 °C
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Synthesis routes and methods

Procedure details

In another example of a preferred embodiment of the process, a sodium chlorate solution is added in small increments to a mixture of the other components, including copper oxide, which has been previously mixed and heated to reaction temperature (99°-101° C.). The acid concentration in the mixture is about 5 equivalents of acid per liter. The total chlorate addition will provide a chlorate molar excess of about 18% relative to the quinoline present. An exotherm becomes apparent after 6-8% of the chlorate has been added, and soon thereafter a suspension of copper quinolinate develops. Total chlorate addition is completed in 2-4 hours with total reaction time of 10-12 hours. The product, crude copper salt of pyridine-2,3-dicarboxylic acid, is isolated by filtration.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
36,400
Citations
GJ Guillemin - The FEBS journal, 2012 - Wiley Online Library
Over the last two decades, evidence for the involvement of quinolinic acid (QUIN) in neuroinflammatory diseases has been exponentially increasing. Within the brain, QUIN is produced …
Number of citations: 503 febs.onlinelibrary.wiley.com
TW Stone, JH Connick - Neuroscience, 1985 - Elsevier
… One such compound is quinolinic acid which is not only a selective excitant at the NMDA receptor, but is also a kainate-like neurotoxin and a convulsant. Furthermore, the closely …
Number of citations: 353 www.sciencedirect.com
TW Stone, MN Perkins - European journal of pharmacology, 1981 - researchgate.net
… We now report that the endogenous compound quinolinic acid (2,3pyridine dicarboxylic acid) is also a potent excitant of neurones in the rat brain and that it may act preferentially on …
Number of citations: 838 www.researchgate.net
R Lugo-Huitrón, P Ugalde Muñiz, B Pineda… - … medicine and cellular …, 2013 - hindawi.com
… Moneti, “The excitotoxin quinolinic acid is present and unevenly distributed in the rat brain,” … Aldinio, “The excitotoxin quinolinic acid is present in the brain of several mammals and its …
Number of citations: 299 www.hindawi.com
GJ Guillemin, KR Williams, DG Smith… - … in Tryptophan and …, 2003 - Springer
We propose that the tryptophan catabolites produced through the kynurenine pathway (KP), and more particularly quinolinic acid (QUIN), may play an important role in the pathogenesis …
Number of citations: 134 link.springer.com
MN Perkins, TW Stone - Brain research, 1982 - Elsevier
… quinolinic acid is an effective excitant. Kynurenine had no effect on responses to quinolinic acid, … Surprisingly, kynurenic acid proved a powerful antagonist of quinolinic acid, NMDA and …
Number of citations: 944 www.sciencedirect.com
MN Perkins, TW Stone - Brain Research, 1983 - Elsevier
… As an endogenous compound, therefore, quinolinic acid may … activity in cerebral cortex of quinolinic acid, a rigid analogue of NMDA … We report that quinolinic acid is unique among ami- …
Number of citations: 174 www.sciencedirect.com
C Rios, A Santamaria - Neurochemical research, 1991 - Springer
… In this study, we describe the lipoperoxidative effect of quinolinic acid (QUIN) in vitro. The formation of thiobarbituric acid reactive products (TBA-RP), an index of lipid peroxidation, was …
Number of citations: 307 link.springer.com
MP HEYES, K Saito, JS Crowley, LE Davis… - Brain, 1992 - academic.oup.com
… In certain instances, over-stimulation of N-methyl-D-aspartate receptors has been implicated Quinolinic acid (QUIN) is an endogenous N-methyl-D-aspartate receptor agonist …
Number of citations: 767 academic.oup.com
MF Beal, NW Kowall, DW Ellison, MF Mazurek… - Nature, 1986 - nature.com
… Schwarcz and colleagues have shown that quinolinic acid (QA) can produce axon-sparing … In the present study we demonstrate that lesions due to quinolinic acid closely resemble …
Number of citations: 525 www.nature.com

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